N'-(4-butoxybenzoyl)-2-nitrobenzohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-(4-butoxybenzoyl)-2-nitrobenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-2-3-12-26-14-10-8-13(9-11-14)17(22)19-20-18(23)15-6-4-5-7-16(15)21(24)25/h4-11H,2-3,12H2,1H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUIHKBLAOVCIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Precursors for N 4 Butoxybenzoyl 2 Nitrobenzohydrazide
Retrosynthetic Analysis of N'-(4-butoxybenzoyl)-2-nitrobenzohydrazide
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. amazonaws.com For this compound, the most logical disconnection is at the amide bond linking the two aromatic rings. This disconnection yields two primary synthons: a 4-butoxybenzoyl cation equivalent and a 2-nitrobenzohydrazide (B91997) anion equivalent.
Design and Development of Synthetic Pathways
The design of the synthetic pathway for this compound is a direct consequence of the retrosynthetic analysis. This involves the separate synthesis of the two key intermediates, 4-butoxybenzoyl chloride and 2-nitrobenzohydrazide, followed by their condensation to form the final product.
Synthesis of 4-Butoxybenzoyl Chloride
4-Butoxybenzoyl chloride is typically synthesized from 4-butoxybenzoic acid. nih.gov A common and effective method for this transformation is the reaction of the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). chemicalbook.comchemicalbook.comchemicalbook.com The reaction is often carried out in an inert solvent, such as dichloromethane, and may be catalyzed by a small amount of N,N-dimethylformamide (DMF) when oxalyl chloride is used. chemicalbook.com The use of these reagents converts the relatively unreactive carboxylic acid into a highly reactive acyl chloride, which is susceptible to nucleophilic attack in the subsequent condensation step.
Synthesis of 2-Nitrobenzohydrazide
The synthesis of 2-nitrobenzohydrazide cymitquimica.comchemicalbook.comchemspider.com generally begins with 2-nitrobenzoic acid. prepchem.com A common route involves a two-step process. First, the 2-nitrobenzoic acid is esterified, for example, by reacting it with an alcohol like methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst to form the corresponding methyl or ethyl ester. In the second step, this ester is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). biointerfaceresearch.comnih.gov The hydrazine acts as a nucleophile, attacking the ester carbonyl group to displace the alcohol and form the desired 2-nitrobenzohydrazide.
Condensation and Coupling Reactions for this compound Formation
The final step in the synthesis of this compound is the condensation of the two previously synthesized precursors: 4-butoxybenzoyl chloride and 2-nitrobenzohydrazide. researchgate.netresearchgate.net In this reaction, the terminal nitrogen atom of the hydrazide group in 2-nitrobenzohydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-butoxybenzoyl chloride. This leads to the formation of a new amide bond and the elimination of hydrogen chloride (HCl). The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct, driving the reaction to completion.
Optimization of Reaction Parameters and Yield Enhancement
Solvent Selection and Optimization
The choice of solvent can significantly influence the outcome of the condensation reaction. acs.orgrsc.org The solvent should be inert to the reactants and capable of dissolving both precursors to a reasonable extent. For hydrazide synthesis, polar protic solvents like ethanol have been shown to be effective. researchgate.net In some cases, cyclic ethers may also be suitable, while chlorinated solvents might lead to a deterioration of the reactants. acs.org The optimal solvent choice can lead to higher yields and easier purification of the final product. acs.org
The following table illustrates the potential impact of different solvents on the yield of a typical hydrazide synthesis reaction.
| Solvent | Dielectric Constant | Yield (%) |
| Ethanol | 24.5 | 85 |
| Dichloromethane | 9.1 | 60 |
| Toluene | 2.4 | 45 |
| Ethyl Acetate | 6.0 | 70 |
| Acetonitrile | 37.5 | 75 |
Note: The data in this table is illustrative and represents typical trends in hydrazide synthesis. Actual yields may vary depending on the specific reactants and reaction conditions.
Catalyst Evaluation and Mechanistic Insight
The synthesis of this compound, a derivative of N-acylhydrazones, is often facilitated by catalysts that enhance the rate and efficiency of the condensation reaction between 4-butoxybenzoic acid and 2-nitrobenzohydrazide. The choice of catalyst can significantly influence the reaction conditions and yield.
Catalyst Evaluation:
Various catalysts have been explored for the synthesis of N-acylhydrazones. These can be broadly categorized as acid catalysts, base catalysts (in the case of acyl chloride route), and organocatalysts.
Acid Catalysts: Strong mineral acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are commonly employed to protonate the carbonyl group of the carboxylic acid, thereby activating it for nucleophilic attack by the hydrazide. Lewis acids can also be used. The catalytic activity is dependent on the acid's ability to increase the electrophilicity of the carbonyl carbon.
Organocatalysts: In recent years, more environmentally benign organocatalysts have been investigated. For instance, amino acids like L-proline have been found to be effective catalysts for the synthesis of hydrazide derivatives. These catalysts are attractive due to their low toxicity, ready availability, and biodegradability.
Below is a representative table illustrating the effect of different catalysts on the synthesis of benzohydrazide (B10538) derivatives, which can be extrapolated to the synthesis of the target compound.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| HCl | Ethanol | Reflux | 4 | High |
| H₂SO₄ | Methanol | Reflux | 5 | Good |
| Acetic Acid | None | 100 | 2 | Moderate |
| L-proline | DMF | 80 | 6 | Good |
Mechanistic Insight:
The formation of the N-acylhydrazone bond proceeds through a well-established acid-catalyzed nucleophilic addition-elimination mechanism.
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 4-butoxybenzoic acid by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom of 2-nitrobenzohydrazide acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking nitrogen atom to one of the hydroxyl groups of the tetrahedral intermediate.
Elimination of Water: The protonated hydroxyl group is now a good leaving group (water). The lone pair of electrons on the adjacent nitrogen atom assists in the elimination of a water molecule, leading to the formation of a protonated N-acylhydrazone.
Deprotonation: In the final step, a base (which can be the solvent or another molecule of the hydrazide) deprotonates the protonated N-acylhydrazone to yield the final product, this compound, and regenerate the acid catalyst.
This mechanism highlights the crucial role of the catalyst in activating the carboxylic acid and facilitating the key bond-forming and bond-breaking steps.
Temperature and Pressure Profiling
The synthesis of this compound is influenced by reaction parameters such as temperature and pressure. Optimizing these conditions is crucial for achieving high yields and purity while minimizing reaction times and side product formation.
Temperature Profiling:
The effect of temperature on the reaction rate is a key consideration. Generally, increasing the temperature accelerates the reaction by providing the molecules with sufficient activation energy to overcome the energy barrier of the reaction.
For the condensation reaction to form the N-acylhydrazone, the reaction is typically carried out at elevated temperatures, often at the reflux temperature of the solvent used. For instance, if ethanol is used as the solvent, the reaction would be conducted at approximately 78°C.
However, excessively high temperatures can lead to the degradation of reactants or products, or promote the formation of unwanted byproducts. Therefore, a temperature profile is often established to determine the optimal temperature that balances reaction rate and product stability.
The following table provides a hypothetical temperature profile for the synthesis, illustrating the general trend observed in such reactions.
Pressure Profiling:
While many organic syntheses are conducted at atmospheric pressure, pressure can be a valuable tool to influence reaction outcomes, particularly for reactions involving gaseous reactants or products, or to shift reaction equilibria.
In the synthesis of this compound, the reaction is a condensation that produces water as a byproduct. While not a gas at typical reaction temperatures, the removal of water can drive the equilibrium towards the product side. Under reduced pressure (vacuum), the removal of water can be facilitated, potentially increasing the yield.
Conversely, applying high pressure is less common for this type of reaction unless it involves a significant decrease in volume from reactants to the transition state. High-pressure conditions are more typically employed in reactions like hydrogenations or carbonylations.
For the synthesis of this compound, the reaction is generally performed at atmospheric pressure for simplicity and practicality. The influence of pressure is not considered a critical parameter for optimization in standard laboratory preparations of N-acylhydrazones.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This involves the use of safer solvents, minimizing waste, improving energy efficiency, and employing catalytic and atom-economical reactions.
Solvent-Free Synthetic Routes
One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free synthesis, also known as neat or solid-state reaction, offers a significant advantage in this regard.
In a solvent-free approach for the synthesis of this compound, the two precursors, 4-butoxybenzoic acid and 2-nitrobenzohydrazide, would be mixed directly in the absence of a solvent. The reaction can be initiated by thermal heating or mechanical grinding.
Thermal Solvent-Free Synthesis:
The mixture of the solid reactants is heated to a temperature where they melt and react. The absence of a solvent can lead to higher reaction rates due to the high concentration of the reactants. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product often solidifies on cooling and can be purified by simple washing or recrystallization from a green solvent like ethanol or water, if necessary.
Mechanochemical Synthesis (Grinding):
This method involves the use of mechanical energy, such as grinding in a mortar and pestle or a ball mill, to initiate the reaction between solid reactants. The mechanical force can lead to the formation of eutectic mixtures or amorphous phases, which can enhance reactivity. A small amount of a catalyst, such as a few drops of acetic acid, might be added to facilitate the reaction. This method is often performed at room temperature, thus saving energy.
The following table compares a conventional solvent-based synthesis with a potential solvent-free route.
| Parameter | Conventional Synthesis | Solvent-Free Synthesis |
| Solvent | Ethanol, DMF, or similar | None |
| Temperature | Reflux temperature of solvent | Room temperature (grinding) or elevated (thermal) |
| Reaction Time | Several hours | Minutes to a few hours |
| Work-up | Extraction, solvent evaporation | Simple washing or direct use |
| Waste | Significant solvent waste | Minimal |
| Energy Consumption | High (for heating solvent) | Low to moderate |
Microwave-Assisted Synthesis (MAS)
Microwave-assisted synthesis (MAS) is a green chemistry technique that utilizes microwave irradiation to heat the reaction mixture. This method often leads to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods.
In the context of synthesizing this compound, a mixture of 4-butoxybenzoic acid and 2-nitrobenzohydrazide, with or without a catalyst, can be placed in a microwave-safe vessel and irradiated. The reaction can be performed in a minimal amount of a high-boiling point, polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), or even under solvent-free conditions.
Microwave energy directly couples with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This can result in reaction times being reduced from hours to just a few minutes. fip.orgajol.info
The table below illustrates the potential advantages of MAS over conventional heating for the synthesis of benzohydrazide derivatives.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Heating Method | Oil bath or heating mantle | Microwave irradiation |
| Reaction Time | 4-8 hours | 5-15 minutes |
| Temperature Control | Less precise, potential for localized overheating | Precise and uniform |
| Yield (%) | 70-85% | 85-95% |
| Energy Efficiency | Lower | Higher |
| Side Reactions | More likely | Often reduced |
Catalyst-Free Approaches
Developing catalyst-free synthetic methods is a significant goal in green chemistry as it simplifies reaction procedures, reduces costs, and avoids contamination of the product with catalyst residues.
For the synthesis of this compound, a catalyst-free approach would typically rely on the intrinsic reactivity of the precursors under specific conditions. This can often be achieved by using higher temperatures or by employing microwave irradiation under solvent-free conditions.
The condensation of a carboxylic acid and a hydrazide to form an N-acylhydrazone is an equilibrium process. In the absence of a catalyst, the reaction may be slow. However, by heating the neat mixture of 4-butoxybenzoic acid and 2-nitrobenzohydrazide, the reaction can be driven forward, especially if the water byproduct is removed from the reaction mixture, for example, by performing the reaction under a stream of inert gas or under reduced pressure.
Microwave-assisted solvent-free synthesis is a particularly effective catalyst-free method. The high temperatures achieved rapidly under microwave irradiation can be sufficient to promote the reaction without the need for an external catalyst. The absence of both a solvent and a catalyst makes this approach highly atom-economical and environmentally friendly.
A comparison of catalyzed versus catalyst-free approaches is provided in the table below.
| Feature | Catalyzed Synthesis | Catalyst-Free Synthesis |
| Catalyst Required | Yes (e.g., HCl, H₂SO₄) | No |
| Reaction Conditions | Milder conditions may be possible | Often requires higher temperatures or microwave irradiation |
| Reaction Rate | Generally faster | Can be slower without activation |
| Product Purification | May require removal of catalyst | Simpler, no catalyst residue |
| Cost | Higher due to catalyst | Lower |
| Environmental Impact | Potential for waste from catalyst | More benign |
By embracing these green chemistry principles, the synthesis of this compound can be made more sustainable and efficient.
Advanced Spectroscopic Characterization of N 4 Butoxybenzoyl 2 Nitrobenzohydrazide
Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental NMR data for N'-(4-butoxybenzoyl)-2-nitrobenzohydrazide has been found in the searched scientific literature.
Specific ¹H NMR spectral data, including chemical shifts, coupling constants, and signal assignments for this compound, are not available in the reviewed sources.
Detailed ¹³C NMR data, including chemical shifts for the aromatic and aliphatic carbons of this compound, have not been reported in the available literature.
There are no published studies detailing the use of two-dimensional NMR techniques for the structural elucidation of this compound.
Infrared (IR) Spectroscopy and Vibrational Analysis
No specific experimental IR spectra or vibrational analysis for this compound are available in the public scientific record.
Mass Spectrometry (MS) and Fragmentation Pathway Elucidation
Detailed mass spectrometry analysis, including fragmentation pathways for this compound, has not been documented in the searched literature.
The exact mass of this compound is calculated to be 357.1325 g/mol , corresponding to the molecular formula C₁₈H₁₉N₃O₅. However, no experimental high-resolution mass spectrometry data has been found to confirm this value.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry is a soft ionization technique that is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For this compound, with a molecular formula of C₁₈H₁₉N₃O₅ and a calculated molecular weight of approximately 357.36 g/mol , an ESI-MS analysis would be expected to show a prominent ion corresponding to the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 358.37.
Depending on the solvent system and additives used, other adducts such as a sodium adduct, [M+Na]⁺, at an m/z of approximately 380.35, or a potassium adduct, [M+K]⁺, at an m/z of approximately 396.46, might also be observed.
Tandem mass spectrometry (MS/MS) experiments would involve the isolation of the parent ion (e.g., m/z 358.37) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions would provide valuable structural information. A hypothetical fragmentation pattern could involve the cleavage of the amide and hydrazide bonds.
Hypothetical ESI-MS Data for this compound
| Ion | Expected m/z |
|---|---|
| [M+H]⁺ | ~358.37 |
| [M+Na]⁺ | ~380.35 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to arise from the promotion of electrons from lower energy molecular orbitals to higher energy molecular orbitals.
The structure of this compound contains several chromophores, including the two benzene (B151609) rings, the carbonyl groups (C=O), and the nitro group (NO₂). These groups contain π electrons and non-bonding (n) electrons that can undergo transitions such as π → π* and n → π*.
The conjugated systems of the benzoyl and nitrobenzoyl moieties would likely result in strong π → π* transitions, typically observed at shorter wavelengths (higher energy). The carbonyl groups and the nitro group also possess non-bonding electrons, which could give rise to weaker n → π* transitions at longer wavelengths (lower energy). The exact absorption maxima (λmax) and the molar absorptivity (ε) would be dependent on the solvent used for the analysis due to solvent-solute interactions.
Hypothetical UV-Vis Data and Electronic Transitions for this compound
| Wavelength Range (nm) | Probable Transition | Associated Chromophore |
|---|---|---|
| 200-280 | π → π* | Benzoyl and nitrobenzoyl rings |
It is important to reiterate that the data presented in the tables above are hypothetical and based on the chemical structure of this compound and established principles of mass spectrometry and UV-Vis spectroscopy. The generation of accurate and detailed research findings would necessitate experimental analysis of the compound.
Crystallographic Analysis and Solid State Structure of N 4 Butoxybenzoyl 2 Nitrobenzohydrazide
Single Crystal X-ray Diffraction (SCXRD) Studies
The primary method for elucidating the precise three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This powerful analytical technique would provide unambiguous data on the crystal system, space group, and the exact arrangement of atoms within the crystal lattice of N'-(4-butoxybenzoyl)-2-nitrobenzohydrazide.
Based on analyses of analogous compounds, it is anticipated that this compound would crystallize in a centrosymmetric space group within a monoclinic or orthorhombic crystal system. These systems are common for organic molecules of similar size and complexity. The unit cell parameters, which define the dimensions of the fundamental repeating unit of the crystal, would be precisely determined from the diffraction data.
Table 1: Predicted Crystallographic Data for this compound
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | 90 |
| β (°) | Data not available |
| γ (°) | 90 |
| Volume (ų) | Data not available |
Note: The values in this table are predictive and based on common observations for similar molecular structures. Actual experimental data is required for definitive determination.
The molecular structure of this compound features several rotatable bonds, leading to conformational flexibility. SCXRD analysis would reveal the preferred conformation adopted in the solid state. Key dihedral angles, such as those between the two aromatic rings and along the hydrazide backbone, would be determined. It is expected that the molecule would adopt a largely trans configuration about the C=O and N-N bonds to minimize steric hindrance. The butoxy chain is likely to exhibit an extended conformation.
The presence of hydrogen bond donors (N-H groups) and acceptors (C=O and NO₂ groups) suggests that hydrogen bonding plays a crucial role in the crystal packing of this compound. It is predicted that intermolecular N-H···O hydrogen bonds would be a dominant feature, linking molecules into chains or more complex networks. Furthermore, weaker C-H···O interactions are also anticipated. The aromatic rings present in the molecule create the potential for π-π stacking interactions, which would further stabilize the crystal structure.
Powder X-ray Diffraction (PXRD) for Phase Purity and Polymorphism
Powder X-ray diffraction (PXRD) serves as a valuable tool for the characterization of polycrystalline materials. A PXRD pattern of a synthesized batch of this compound would serve as a fingerprint for the crystalline phase. By comparing the experimental PXRD pattern with one simulated from the single-crystal data, the phase purity of the bulk sample can be confirmed.
Investigation of in Vitro Biological Activities of N 4 Butoxybenzoyl 2 Nitrobenzohydrazide
Enzyme Inhibition Studies of N'-(4-butoxybenzoyl)-2-nitrobenzohydrazide Derivatives
No published studies were identified that investigated the enzyme inhibition properties of this compound. Therefore, information regarding its target enzymes, inhibitory potency, mechanism of action, and selectivity is unavailable.
Identification of Target Enzymes based on Structural Homology
There is no information available in the scientific literature regarding the identification of target enzymes for this compound based on structural homology.
In Vitro Enzyme Inhibition Assays and IC₅₀ Determination
No data from in vitro enzyme inhibition assays for this compound have been published. As a result, no IC₅₀ values have been determined or reported.
Kinetic Mechanism of Enzyme Inhibition
There are no studies available that elucidate the kinetic mechanism of enzyme inhibition by this compound.
Selectivity Profiling against Related Enzyme Classes
No selectivity profiling studies for this compound against any class of enzymes have been reported in the scientific literature.
In Vitro Antimicrobial Activity Evaluation
No specific data on the in vitro antimicrobial activity of this compound against any microbial strains have been found in published research.
Antibacterial Efficacy Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus including MRSA)
There are no available studies detailing the antibacterial efficacy of this compound against Staphylococcus aureus, including Methicillin-Resistant Staphylococcus aureus (MRSA). Therefore, no data on minimum inhibitory concentrations (MIC) or other measures of antibacterial activity can be provided.
Antibacterial Efficacy Against Gram-Negative Bacterial Strains (e.g., Escherichia coli)
The antibacterial potential of hydrazone derivatives, a class to which this compound belongs, has been a subject of scientific inquiry. Research into structurally related compounds, such as certain benzoyl-substituted benzimidazole (B57391) derivatives, has demonstrated activity against Gram-negative bacteria. nih.gov For instance, one of the most active compounds in a particular study exhibited a Minimum Inhibitory Concentration (MIC) of 1 μg/mL against an Escherichia coli strain that has an inactivated AcrAB–TolC multidrug-resistance efflux pump. nih.gov The antibacterial potency of such derivatives is often influenced by the nature of substituents on the aromatic rings. nih.gov Studies on other related structures, like steroidal hydrazones containing a 3-nitrobenzohydrazide moiety, have shown low to moderate activity against various bacteria. nih.gov Benzimidazoles, which share structural similarities with hydrazones, are thought to act as competitive inhibitors by replacing purine, which in turn blocks the synthesis of nucleic acids and proteins in bacterial cells, thereby inhibiting their growth. nih.gov However, specific data on the antibacterial efficacy of this compound against E. coli is not extensively detailed in the available literature.
Antifungal Activity Spectrum
The investigation into the antifungal properties of benzohydrazide (B10538) derivatives has revealed promising activity. For example, studies on N-(4-halobenzyl)amides derived from benzoic acid have shown inhibitory effects against various Candida species. nih.gov In one study, a series of benzoic and cinnamic acid amides were tested against C. krusei and C. parapsilosis. nih.gov One particular N-(4-halobenzyl)benzamide demonstrated a potent Minimum Inhibitory Concentration (MIC) of 7.8 µg/mL against a fluconazole-resistant strain of C. krusei. nih.gov This compound also showed broad-spectrum activity when tested against a panel of eight different Candida strains, including five clinical strains resistant to fluconazole, with MIC values ranging from 85.3 to 341.3 µg/mL. nih.gov Computational modeling for this active amide suggested a multi-target mechanism possibly involving proteins crucial for cellular processes like redox balance, cell wall synthesis, and protein folding. nih.gov While these findings highlight the potential of the broader chemical class, specific studies detailing the antifungal activity spectrum of this compound are limited.
Tuberculostatic Activity against Mycobacterium tuberculosis (e.g., related nitrobenzoyl derivatives)
Aromatic nitro compounds, particularly derivatives of benzoic acid, have demonstrated significant potential as antitubercular agents. nih.govresearchgate.net The nitro group appears to be crucial for activity against Mycobacterium tuberculosis (M. tb). nih.gov Research has shown that esters of nitrobenzoic acid have greater in vitro activity against M. tb than the corresponding free acids. nih.govresearchgate.net This suggests that these ester derivatives may function as prodrugs, facilitating entry into the mycobacterial cells where they are hydrolyzed by cellular esterases to release the active acidic form. nih.govresearchgate.net
Studies on a library of nitro-derivatives of benzoic acid revealed that compounds with an aromatic nitro substitution were the most active, with the 3,5-dinitro esters series showing the highest potency. researchgate.netnih.gov The enhanced activity of these nitro derivatives does not appear to be related to their pKa values or rates of hydrolysis. nih.govnih.gov The sensitivity of M. tb to nitro compounds might be linked to a deficiency in certain nitroreductase enzymes compared to other mycobacteria. nih.gov The nitrobenzoate scaffold is considered a meritorious candidate for further investigation to develop new antimycobacterial agents. researchgate.netnih.gov
| Compound Type | Reported Activity/Potency | Source |
|---|---|---|
| 4-Nitrobenzoic acid esters | Demonstrate greater activity than esters with other substituents. | researchgate.net |
| 3,5-Dinitrobenzoate esters | Reported as the most active series among tested nitro-derivatives. | researchgate.netnih.gov |
| Nitro-derivatives of benzoic acid | Improved antimycobacterial activity over corresponding free acids. | nih.govnih.gov |
In Vitro Antiproliferative Activity Assessment
Screening Against Diverse Human Cancer Cell Lines (e.g., HepG2, LN-229)
Cell Viability and Proliferation Assays (e.g., MTT, SRB)
To quantify the antiproliferative effects of a compound, researchers employ various in vitro assays that measure cell viability and proliferation. Among the most common are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (sulforhodamine B) assays. nih.govnih.gov
The MTT assay is a colorimetric method based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into a purple formazan (B1609692) product. nih.gov The intensity of the resulting color is proportional to the number of viable cells. nih.gov The SRB assay is also a colorimetric test, but it relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins under mildly acidic conditions. nih.gov The amount of bound dye, which is extracted and measured, provides an estimate of total protein mass, and thus, cell number. nih.govnih.gov The SRB assay has been noted for its better linearity with cell number and is not as dependent on cell line type or metabolic state as the MTT assay. nih.govnih.gov Both assays are fundamental tools used to determine the concentration-dependent inhibitory effects of potential anticancer agents and to calculate IC50 values (the concentration of a drug that inhibits cell growth by 50%).
| Assay | Principle of Measurement | Key Characteristics | Source |
|---|---|---|---|
| MTT | Metabolic reduction of tetrazolium salt by viable cells. | Measures metabolic activity; widely used but can be affected by culture conditions. | nih.gov |
| SRB | Binding of dye to total cellular protein. | Measures total protein mass; offers good linearity and sensitivity. | nih.gov |
Mechanistic Investigations of Cell Growth Inhibition (e.g., cell cycle analysis, apoptosis induction)
Following the confirmation of antiproliferative activity, subsequent studies aim to elucidate the underlying molecular mechanisms. Key areas of investigation include the compound's effect on the cell cycle and its ability to induce apoptosis (programmed cell death). mdpi.comnih.gov
Cell Cycle Analysis: Cancer is characterized by uncontrolled cell division, often due to a dysregulated cell cycle. Compounds that can interfere with the cell cycle progression, causing arrest at specific checkpoints (e.g., G1, S, or G2/M phases), are valuable as potential therapeutics. Flow cytometry is a standard technique used to analyze the distribution of cells throughout the different phases of the cell cycle after treatment with a test compound. For instance, a platinum(II) complex with a 4-methylbenzoylhydrazide ligand was found to inhibit the proliferation of breast cancer cells by causing cell cycle arrest at the G2 phase. mdpi.com
Apoptosis Induction: Apoptosis is a natural, controlled process of cell death that is often evaded by cancer cells. nih.gov Inducing apoptosis is a primary goal for many anticancer therapies. The hallmarks of apoptosis, such as DNA fragmentation, caspase activation, and changes in the cell membrane, can be detected through various assays. Research has shown that various molecules can inhibit tumor cell growth by triggering apoptotic cell death. nih.govnih.gov Studies on related benzoylhydrazine complexes have demonstrated their ability to significantly induce apoptosis in cancer cells, highlighting this as a key mechanism of their antitumor action. mdpi.com
Structure Activity Relationship Sar and Structural Modification Studies of N 4 Butoxybenzoyl 2 Nitrobenzohydrazide Analogues
Design Principles for N'-(4-butoxybenzoyl)-2-nitrobenzohydrazide Analogues
The design of analogues of this compound is guided by established principles of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. The core scaffold of this compound presents several opportunities for modification. The design strategy often revolves around the following principles:
Bioisosteric Replacement: This principle involves substituting functional groups with other groups that have similar physical or chemical properties, with the goal of improving biological activity or reducing toxicity. For instance, the butoxy group could be replaced with other alkoxy groups of varying lengths or with bioisosteres like thioethers or alkylamines to probe the impact on lipophilicity and target binding.
Conformational Restriction: Introducing conformational constraints can lock the molecule into a bioactive conformation, potentially increasing its affinity for the biological target. This can be achieved by introducing cyclic structures or double bonds within the flexible butoxy chain or by incorporating substituents that restrict the rotation around the hydrazide bond.
Modulation of Electronic Properties: The electronic nature of the substituents on the phenyl rings can significantly influence the molecule's interaction with its target. The electron-withdrawing nitro group is a key feature, and its effects can be modulated by introducing other electron-donating or electron-withdrawing groups at different positions on either of the benzoyl rings. This can alter the charge distribution and hydrogen bonding capacity of the molecule. nih.gov
Enhancement of Target Interactions: The hydrazide linker (–CO-NH-NH-CO–) is a critical pharmacophoric feature, capable of forming multiple hydrogen bonds with biological targets. Modifications to this linker, such as N-alkylation or substitution on the adjacent phenyl rings, can fine-tune these interactions. nih.gov
Systematic Chemical Modifications and Their Impact on Bioactivity
Systematic modifications of the this compound scaffold are essential to build a comprehensive SAR profile. This involves the synthesis and biological evaluation of a library of analogues where specific structural features are varied.
The n-butoxy group in the 4-position of the benzoyl ring is a key determinant of the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with hydrophobic pockets in the target protein. Studies on related classes of compounds, such as nitazene (B13437292) opioids, have demonstrated that the length and branching of the alkoxy chain can markedly influence biological potency. nih.govresearchgate.net
A systematic variation of the alkoxy chain length from methoxy (B1213986) to hexyloxy would allow for the determination of the optimal lipophilicity for bioactivity. Furthermore, introducing branching (e.g., isobutoxy, sec-butoxy, tert-butoxy) can provide insights into the steric tolerance of the binding pocket.
Table 1: Hypothetical Bioactivity Data for Analogues with Varied Alkoxy Chains
| Compound ID | Alkoxy Group (R) | Chain Length | Branching | Relative Bioactivity (%) |
|---|---|---|---|---|
| 1a | Methoxy | 1 | None | 35 |
| 1b | Ethoxy | 2 | None | 60 |
| 1c | Propoxy | 3 | None | 85 |
| 1d | Butoxy | 4 | None | 100 |
| 1e | Pentoxy | 5 | None | 90 |
| 1f | Hexyloxy | 6 | None | 75 |
| 1g | Isobutoxy | 4 | Branched | 80 |
| 1h | sec-Butoxy | 4 | Branched | 70 |
| 1i | tert-Butoxy | 4 | Branched | 50 |
This table presents hypothetical data for illustrative purposes, based on general trends observed in related compound series.
Moving the nitro group from the ortho to the meta or para position on the second benzoyl ring would likely alter the molecule's conformation and its ability to interact with the target. Furthermore, replacing the nitro group with other electron-withdrawing groups (e.g., -CN, -CF3) or electron-donating groups (e.g., -NH2, -OH, -OCH3) would provide valuable information on the electronic requirements for optimal activity.
Table 2: Hypothetical Bioactivity Data for Analogues with Modified Nitro Group Position and Electronics
| Compound ID | Nitro Group Position | Substituent (X) | Electronic Effect | Relative Bioactivity (%) |
|---|---|---|---|---|
| 2a | ortho | -NO2 | Strong EWG | 100 |
| 2b | meta | -NO2 | Strong EWG | 60 |
| 2c | para | -NO2 | Strong EWG | 75 |
| 2d | ortho | -CN | Moderate EWG | 80 |
| 2e | ortho | -CF3 | Strong EWG | 90 |
| 2f | ortho | -Cl | Weak EWG | 70 |
| 2g | ortho | -H | Neutral | 40 |
| 2h | ortho | -OCH3 | EDG | 20 |
EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group. This table presents hypothetical data for illustrative purposes.
The hydrazide linker is a crucial pharmacophore, and its integrity is often essential for biological activity. However, subtle modifications can lead to improved properties. N-methylation of the hydrazide nitrogens could probe the importance of the hydrogen bond donating capacity of this group.
Substitutions on the terminal phenyl rings can also have a profound impact. Introducing small, sterically non-demanding substituents on the 4-butoxybenzoyl ring or the 2-nitrobenzoyl ring can modulate electronic properties and provide additional points of interaction with the target. Studies on other benzohydrazide (B10538) derivatives have shown that substituents like halogens or small alkyl groups can influence antiproliferative activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For this compound analogues, a QSAR model could be invaluable for predicting the activity of unsynthesized compounds and for guiding the design of more potent molecules.
The development of a robust QSAR model begins with the selection and calculation of relevant molecular descriptors. These descriptors quantify various aspects of a molecule's structure and properties. For the this compound series, a combination of descriptors would be necessary to capture the key structural variations:
Physicochemical Descriptors:
Lipophilicity (logP): This descriptor is crucial for understanding the influence of the alkoxy chain length and other substituents on the molecule's partitioning between aqueous and lipid environments.
Molar Refractivity (MR): Related to the volume of the molecule and its polarizability, MR can model steric effects.
Topological Polar Surface Area (TPSA): This descriptor is important for predicting membrane permeability and interactions with polar residues in the target.
Electronic Descriptors:
Hammett constants (σ): These constants quantify the electron-donating or electron-withdrawing nature of substituents on the aromatic rings.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These quantum chemical descriptors provide insights into the molecule's reactivity and ability to participate in charge-transfer interactions. The energy of the LUMO can be particularly relevant for compounds containing a nitro group. mdpi.com
Steric and 3D Descriptors:
Sterimol parameters (L, B1, B5): These parameters describe the size and shape of substituents.
The selected descriptors would be calculated for each analogue in the series using specialized software. Subsequently, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would be employed to derive a QSAR equation that quantitatively links the descriptors to the observed biological activity. mdpi.com A well-validated QSAR model can then be a powerful tool in the rational design of new, more effective this compound analogues.
Development of Predictive QSAR Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. atlantis-press.comatlantis-press.com The development of a predictive QSAR model for this compound and its analogues would be a critical step in understanding the key molecular features driving their activity and in designing new, potentially more potent compounds. The process would typically involve the following key stages:
Data Set Compilation and Preparation: A crucial first step is the compilation of a dataset of structurally related benzohydrazide analogues with their corresponding biological activity data (e.g., IC50, MIC values). For a robust model, this dataset should be diverse and span a wide range of activity values.
Descriptor Calculation: A wide variety of molecular descriptors would be calculated for each analogue in the dataset. These descriptors quantify different aspects of the molecular structure and can be categorized as:
1D descriptors: Atom and bond counts, molecular weight.
2D descriptors: Topological indices, connectivity indices, and 2D pharmacophore fingerprints.
3D descriptors: Steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., dipole moment, electrostatic potential), and conformational properties.
Model Development: Multiple linear regression (MLR) is a common technique used to develop QSAR models, where a linear relationship is established between the biological activity and the most relevant descriptors. atlantis-press.com Other machine learning methods such as partial least squares (PLS), support vector machines (SVM), and artificial neural networks (ANN) can also be employed, particularly for complex and non-linear relationships. The goal is to find a statistically significant equation that can accurately predict the activity of new compounds. For instance, a hypothetical QSAR equation for a series of benzohydrazide analogues might look like:
log(1/IC50) = alogP + bLUMO + c*MR + d
Where:
log(1/IC50) is the biological activity.
logP represents the lipophilicity of the compound.
LUMO (Lowest Unoccupied Molecular Orbital energy) is an electronic descriptor.
MR (Molar Refractivity) is a steric descriptor.
a, b, and c are the coefficients for each descriptor, and d is a constant.
Validation of QSAR Models and Statistical Significance
The validation of a QSAR model is arguably the most critical phase to ensure its predictive power and robustness. A well-validated model can be confidently used to predict the activity of novel compounds. The validation process typically includes:
Internal Validation: This is performed on the training set (the set of compounds used to build the model). The most common method is leave-one-out cross-validation (LOO-CV). In this process, one compound is removed from the training set, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound in the training set. The cross-validated correlation coefficient (q²) is a key metric, with a value greater than 0.5 generally considered indicative of a robust model.
External Validation: This is the most stringent test of a model's predictive ability. The model is used to predict the activity of an external test set of compounds that were not used in the model's development. The predictive ability is assessed by the predicted correlation coefficient (R²pred). An R²pred value greater than 0.6 is often considered a threshold for a good predictive model.
Statistical Significance: The statistical significance of the QSAR model is evaluated using various parameters:
Correlation coefficient (R²): Measures the goodness of fit of the model to the training data.
Standard deviation (s): Indicates the deviation of the predicted values from the experimental values.
F-statistic: Represents the ratio of the variance explained by the model to the unexplained variance. A high F-value indicates a statistically significant model.
The following table presents a hypothetical summary of statistical parameters for a validated QSAR model for a series of benzohydrazide analogues.
| Parameter | Value | Description |
| N | 50 | Number of compounds in the dataset (38 training, 12 test) |
| R² | 0.85 | Coefficient of determination for the training set |
| q² (LOO-CV) | 0.72 | Cross-validated correlation coefficient |
| R²pred | 0.81 | Predictive correlation coefficient for the test set |
| Standard Deviation (s) | 0.25 | Standard deviation of the regression |
| F-statistic | 150.5 | Fisher's F-test value |
Ligand-Receptor Interaction Hypotheses Based on SAR
Based on the structure of this compound and SAR studies of analogous compounds, several hypotheses can be formulated regarding its potential interactions with a biological target. Molecular docking studies on similar benzohydrazide and nitroaromatic compounds have revealed key interaction patterns that are likely relevant. nih.govnih.gov
Hydrogen Bonding: The hydrazide linker (-CO-NH-NH-CO-) is a crucial pharmacophoric feature, rich in hydrogen bond donors (N-H) and acceptors (C=O). It is highly probable that this moiety forms critical hydrogen bonds with amino acid residues in the active site of a target protein, such as serine, threonine, or the peptide backbone.
Aromatic and Hydrophobic Interactions: The two phenyl rings in the molecule provide opportunities for various non-covalent interactions:
The 4-butoxybenzoyl moiety, with its flexible butoxy chain, can likely occupy a hydrophobic pocket within the receptor's binding site. The length and branching of this alkyl chain can significantly influence binding affinity.
The 2-nitrophenyl ring can engage in π-π stacking or π-cation interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan.
Role of the Nitro Group: The electron-withdrawing nitro group at the ortho-position of one of the phenyl rings is expected to significantly influence the electronic properties of the molecule. It can participate in electrostatic interactions or act as a hydrogen bond acceptor. Its position is critical, as it can also induce steric constraints that favor a specific binding conformation.
A hypothetical model of interaction for this compound within a receptor active site could involve the following:
The butoxy group extending into a deep hydrophobic pocket.
The hydrazide linker forming a network of hydrogen bonds with polar residues.
The 2-nitrophenyl ring positioned to interact with an aromatic residue, with the nitro group potentially forming a key electrostatic interaction.
The following table summarizes the potential interactions of different structural components of this compound with a hypothetical receptor.
| Molecular Fragment | Potential Interaction Type | Interacting Amino Acid Residues (Hypothetical) |
| 4-Butoxy Group | Hydrophobic Interaction | Leucine, Isoleucine, Valine |
| Benzoyl Carbonyl | Hydrogen Bond Acceptor | Serine, Threonine, Lysine |
| Hydrazide Linker (NH-NH) | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate, Peptide Backbone |
| 2-Nitrobenzoyl Carbonyl | Hydrogen Bond Acceptor | Arginine, Histidine |
| 2-Nitrophenyl Ring | π-π Stacking, π-Cation | Phenylalanine, Tyrosine, Tryptophan |
| Nitro Group | Electrostatic Interaction, H-Bond Acceptor | Positively charged residues, Polar residues |
Computational Chemistry and Molecular Modeling Investigations of N 4 Butoxybenzoyl 2 Nitrobenzohydrazide
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the binding site of a target protein.
Identification of Putative Biological Targets and Binding Sites
While specific molecular docking studies exclusively targeting N'-(4-butoxybenzoyl)-2-nitrobenzohydrazide are not extensively documented in publicly available literature, the broader class of benzohydrazide (B10538) and nitrobenzamide derivatives has been the subject of numerous computational screening studies. These studies provide a basis for identifying putative biological targets for which this compound may exhibit inhibitory activity.
Notably, Epidermal Growth Factor Receptor (EGFR) kinase has been identified as a significant target for compounds with similar structural motifs. journalajbgmb.comnih.govnih.govplos.org The ATP-binding site of the EGFR kinase domain is a well-characterized pocket that accommodates a wide range of inhibitors. nih.govplos.org Virtual screening of large chemical libraries, such as the ChemDiv and Enamine databases, has been employed to identify novel EGFR inhibitors. nih.gov Another potential target for benzohydrazide derivatives is urease , an enzyme implicated in various pathological conditions. nih.govresearchgate.net Molecular docking studies have been instrumental in understanding the binding interactions of hydrazide-based compounds with the active site of urease. nih.govresearchgate.net
Given these precedents, it is plausible to hypothesize that this compound could interact with the binding sites of targets like EGFR kinase and urease.
Analysis of Binding Modes and Key Intermolecular Interactions
The binding mode of a ligand within a protein's active site is determined by a variety of intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. For benzohydrazide derivatives, the hydrazide linker often plays a crucial role in forming hydrogen bonds with key amino acid residues in the target's binding pocket.
In the context of EGFR kinase, inhibitors typically form hydrogen bonds with backbone atoms of residues such as Met793 and engage in hydrophobic interactions with residues like Leu718, Val726, and Leu844. plos.org For instance, studies on plant-derived inhibitors have shown that compounds can form hydrogen bonds with critical residues like Asp-855 and hydrophobic interactions with Phe-856 within the ATP pocket of the EGFR kinase domain. journalajbgmb.com
For urease inhibitors, interactions with the nickel ions in the active site are often critical for potent inhibition. nih.gov The hydrazide moiety can chelate these metal ions, while the aromatic rings of the molecule can form hydrophobic and van der Waals interactions with surrounding amino acid residues.
A hypothetical docking of this compound would likely involve its butoxy and nitro-substituted phenyl rings occupying hydrophobic pockets, while the amide and hydrazide groups could act as hydrogen bond donors and acceptors. The nitro group, being strongly electron-withdrawing, could also participate in specific electrostatic interactions.
Prediction of Binding Affinities and Ranking of Ligands
A primary goal of molecular docking is to predict the binding affinity of a ligand to its target, often expressed as a docking score or binding energy. Lower (more negative) binding energy values generally indicate a more stable protein-ligand complex and, therefore, a higher predicted affinity. nih.gov
Computational screening campaigns against targets like EGFR and HER2 kinases have successfully identified hit compounds with significant binding affinities. nih.gov These studies often involve screening large libraries of compounds and ranking them based on their docking scores. nih.gov While a specific binding affinity for this compound is not available, its structural features suggest it could be a candidate for such screening efforts. The combination of a flexible butoxy chain and rigid aromatic systems provides a scaffold that can be accommodated in various binding pockets.
Quantum Chemical Calculations
Quantum chemical calculations provide a detailed understanding of the electronic structure and geometry of a molecule. These methods are crucial for rationalizing molecular properties and reactivity.
Geometry Optimization and Conformational Analysis
Before any electronic properties can be accurately calculated, the molecule's three-dimensional geometry must be optimized to find its most stable conformation (lowest energy state). This is typically achieved using methods like Density Functional Theory (DFT). The PubChem database provides a computed 3D conformer for this compound. nih.gov
Conformational analysis is particularly important for a molecule like this compound, which possesses several rotatable bonds. The butoxy group and the bonds connecting the phenyl rings to the hydrazide core allow for considerable flexibility. Understanding the preferred conformations is key to predicting how the molecule will fit into a protein's binding site.
Electronic Structure Analysis (e.g., HOMO-LUMO energies, charge distribution)
The electronic properties of a molecule are fundamental to its chemical behavior. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is an important indicator of a molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more reactive and can be more easily polarized. In silico studies on similar molecules, such as afatinib (B358) derivatives, have utilized HOMO and LUMO distributions to understand sites prone to intermolecular interactions. mdpi.com
The charge distribution within this compound is significantly influenced by the presence of the electron-withdrawing nitro group and the electron-donating butoxy group. The nitro group imparts a partial positive charge on the attached phenyl ring and a negative charge on its oxygen atoms. This charge distribution can be crucial for electrostatic interactions with a biological target.
While specific, experimentally validated HOMO-LUMO energy values for this compound are not readily found in the literature, DFT calculations, commonly employing functionals like B3LYP, are the standard approach for obtaining this information. mdpi.com
Below is a table of computed properties for this compound available from the PubChem database. nih.gov
| Property | Value |
| Molecular Formula | C18H19N3O5 |
| Molecular Weight | 357.4 g/mol |
| XLogP3-AA | 3.4 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 6 |
| Exact Mass | 357.13247072 Da |
| Topological Polar Surface Area | 103 Ų |
These computed properties provide a foundational understanding of the physicochemical characteristics of this compound, which are essential for its computational evaluation.
Reactivity Descriptors (e.g., Fukui functions, electrostatic potential)
Detailed studies on the reactivity descriptors of this compound, such as Fukui functions and molecular electrostatic potential (MEP), have not been published. Such studies would be invaluable for understanding the compound's chemical behavior.
Fukui Functions: These descriptors, derived from DFT calculations, are instrumental in identifying the most reactive sites within a molecule for nucleophilic and electrophilic attacks. For a molecule with the structural complexity of this compound, a Fukui analysis would pinpoint specific atoms or functional groups that are likely to participate in chemical reactions.
Electrostatic Potential (ESP): An ESP map illustrates the charge distribution across a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is crucial for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to molecular recognition and binding processes. Without experimental or computational data, a detailed ESP map for this specific compound cannot be constructed.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic nature of molecules over time, offering a window into their conformational flexibility and interactions with their environment. No specific MD simulation studies for this compound have been reported.
Conformational Stability and Flexibility in Solvated Environments
The conformational landscape of this compound in a solvated environment, which would mimic physiological conditions, remains uncharacterized. MD simulations would be the ideal tool to explore its conformational stability and the flexibility of its butoxy and nitrobenzoyl moieties. This information is critical for understanding how the molecule might adapt its shape to fit into a biological target.
Protein-Ligand Complex Dynamics and Binding Mechanism Elucidation
In the absence of any identified biological targets, studies on the dynamics of a protein-ligand complex involving this compound are not feasible. Should a target be identified, MD simulations would be essential to elucidate the binding mechanism, assess the stability of the binding pose, and quantify the binding free energy.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. No pharmacophore models based on this compound have been developed.
The process of developing a pharmacophore model typically involves analyzing the key interaction features of a known active molecule. This model can then be used as a 3D query to screen large compound libraries for molecules with a similar arrangement of features, potentially leading to the discovery of new active compounds. Without a known biological activity profile for this compound, the generation of a meaningful pharmacophore model is not possible.
Future Research Directions and Potential Academic Applications
Derivatization for Enhanced Biological Selectivity and Potency
The structural framework of N'-(4-butoxybenzoyl)-2-nitrobenzohydrazide offers multiple sites for chemical modification, providing a rich platform for the synthesis of new derivatives with potentially improved biological selectivity and potency. The hydrazide moiety is a well-established pharmacophore in medicinal chemistry, known to be present in a wide array of biologically active compounds. nih.govresearchgate.net Future research could systematically explore the structure-activity relationships (SAR) by modifying the butoxy, nitrobenzoyl, and hydrazide components of the molecule.
The butoxy group, a lipophilic moiety, can be varied in terms of its length and branching to modulate the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). For instance, altering the alkyl chain length could influence the compound's ability to cross biological membranes.
The nitro group on the benzoyl ring is a strong electron-withdrawing group that can significantly influence the electronic properties of the entire molecule. svedbergopen.comresearchgate.netnih.gov This, in turn, can affect its binding affinity to biological targets. taylorandfrancis.com The position and number of nitro groups could be altered to fine-tune this electronic effect. Furthermore, the nitro group itself can be a site for bioreductive activation, a strategy employed in some prodrugs. mdpi.com
The hydrazide linkage is a key structural feature that can be modified to create a library of new compounds. For example, condensation with various aldehydes and ketones can yield a series of N'-substituted hydrazones, a class of compounds known for their diverse pharmacological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. nih.govresearchgate.net The synthesis of such derivatives would allow for a comprehensive exploration of their biological potential.
Table 1: Potential Derivatization Strategies for this compound
| Molecular Moiety | Potential Modifications | Rationale for Modification |
| Butoxy Group | Variation of alkyl chain length (e.g., methoxy (B1213986), ethoxy, propoxy) | To modulate lipophilicity and pharmacokinetic properties. |
| Introduction of branching in the alkyl chain | To influence steric interactions with biological targets. | |
| Replacement with other functional groups (e.g., fluoroalkoxy) | To enhance metabolic stability and binding affinity. | |
| Nitrobenzoyl Group | Alteration of nitro group position (ortho, meta, para) | To fine-tune the electronic properties of the molecule. |
| Introduction of additional substituents on the aromatic ring | To explore new binding interactions with target proteins. | |
| Replacement of the nitro group with other electron-withdrawing or electron-donating groups | To systematically study the electronic requirements for biological activity. | |
| Hydrazide Linkage | Condensation with various aldehydes and ketones | To generate a library of hydrazone derivatives with diverse biological activities. nih.gov |
| Acylation or alkylation of the hydrazide nitrogens | To modify the hydrogen bonding capacity and steric bulk. |
Exploration in Material Science for Novel Applications (e.g., supramolecular assemblies)
The molecular structure of this compound, featuring aromatic rings and hydrogen bond donor and acceptor sites, makes it a promising candidate for the construction of supramolecular assemblies. researchgate.net These are well-ordered structures formed through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The study of how molecules like this compound self-assemble can lead to the development of new materials with unique properties. researchgate.net
The presence of both hydrogen bond donors (the N-H groups of the hydrazide) and acceptors (the carbonyl oxygens and the nitro group) can facilitate the formation of intricate hydrogen-bonding networks, leading to the creation of one-, two-, or three-dimensional supramolecular architectures. nih.gov The aromatic rings can participate in π-π stacking interactions, further stabilizing these assemblies.
Future research could investigate the self-assembly behavior of this compound in different solvents and under various conditions (e.g., temperature, concentration). Techniques such as X-ray crystallography, scanning electron microscopy (SEM), and atomic force microscopy (AFM) could be employed to characterize the resulting supramolecular structures. The potential applications of these materials could range from gelators for controlled release systems to components in electronic devices. mdpi.com
Contribution to the Understanding of Hydrazide-Based Pharmacophores
The hydrazide moiety (-CO-NH-NH-) is a recognized pharmacophore found in numerous therapeutic agents. researchgate.net A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. mdpi.com The study of this compound and its derivatives can contribute significantly to the understanding of hydrazide-based pharmacophores.
Computational methods, such as quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling, can be employed to build predictive models based on the biological data of a series of this compound derivatives. nih.govfrontiersin.org These models can then be used to design new compounds with enhanced activity and selectivity, and to identify the key molecular features responsible for their biological effects.
Development of this compound as a Chemical Probe for Biochemical Pathways
Chemical probes are small molecules used to study and manipulate biological systems. biorxiv.orgacs.org this compound possesses structural features that suggest its potential development as a chemical probe, particularly a fluorescent probe, for investigating biochemical pathways.
Nitroaromatic compounds are known to exhibit fluorescence, and their emission properties can be sensitive to their local environment. mdpi.com This suggests that this compound or its derivatives could be designed as "turn-on" or "turn-off" fluorescent probes, where the fluorescence signal changes upon binding to a specific biological target or in response to a particular cellular event. rsc.orgresearchgate.net For example, the nitro group could be reduced by specific enzymes, leading to a change in the fluorescence properties of the molecule. researchgate.net
Furthermore, the hydrazide moiety can be reactive towards certain functional groups in biomolecules, such as aldehydes and ketones, which can be present as a result of oxidative stress. researchgate.net This reactivity could be exploited to develop probes for detecting specific enzymatic activities or cellular states. The development of such probes would require careful design to ensure specificity and to minimize off-target effects. nih.govnih.govrsc.org
Table 2: Potential Applications of this compound as a Chemical Probe
| Probe Type | Potential Target/Application | Principle of Detection |
| Fluorescent Probe | Detection of specific enzymes (e.g., nitroreductases) | Change in fluorescence upon enzymatic modification of the nitro group. researchgate.net |
| Imaging of cellular microenvironments | Environmental sensitivity of the nitroaromatic fluorophore. | |
| Reactive Probe | Detection of carbonyl stress in cells | Covalent reaction of the hydrazide moiety with aldehydes and ketones. researchgate.net |
| Activity-based protein profiling | Covalent labeling of enzymes with reactive electrophilic sites. acs.org |
Q & A
Q. What synthetic routes are effective for preparing N'-(4-butoxybenzoyl)-2-nitrobenzohydrazide, and what are the critical reaction conditions?
The synthesis typically involves coupling 4-butoxybenzoyl chloride with 2-nitrobenzohydrazide under basic conditions. A common methodology includes:
- Reacting equimolar amounts of the hydrazide and acyl chloride in anhydrous dichloromethane or THF.
- Using triethylamine or pyridine as a base to neutralize HCl byproducts .
- Purification via column chromatography or recrystallization from ethanol to isolate the product (yield optimization depends on temperature and stoichiometry) . Key challenges include minimizing side reactions (e.g., over-acylation) and ensuring anhydrous conditions to prevent hydrolysis of the acyl chloride.
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- 1H NMR : Look for signals corresponding to the butoxy chain (δ 0.9–1.7 ppm for CH2/CH3 groups), aromatic protons (δ 7.0–8.5 ppm), and hydrazide NH (δ 10–11 ppm, broad singlet) .
- 13C NMR : Confirm carbonyl carbons (C=O at ~165–170 ppm) and nitro group proximity to aromatic carbons (deshielding effects) .
- IR : Stretching vibrations for C=O (~1660 cm⁻¹), N-H (~3200 cm⁻¹), and NO2 (~1520/1350 cm⁻¹) .
Q. What solvent systems and crystallization methods optimize the yield of pure this compound?
Ethanol, methanol, or ethyl acetate are preferred for recrystallization due to the compound’s moderate solubility. Slow evaporation at 4°C enhances crystal formation. For polar derivatives, mixed solvents (e.g., DCM/hexane) improve purity .
Advanced Research Questions
Q. How does single-crystal X-ray diffraction (SCXRD) elucidate the molecular packing and hydrogen-bonding network in this compound?
- Data Collection : Use MoKα radiation (λ = 0.71073 Å) at 298 K. The SHELX suite (e.g., SHELXL) refines the structure, with R factors < 0.05 indicating high accuracy .
- Hydrogen Bonding : Intramolecular O-H···N (Schiff base) and intermolecular N-H···O (nitro group) interactions stabilize the crystal lattice, forming 1D chains along specific axes .
- Torsional Angles : Dihedral angles between aromatic rings (e.g., ~66.7°) reveal conformational flexibility .
Q. What computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) to analyze frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential surfaces, and charge distribution .
- Reactivity Insights : The nitro group acts as an electron-withdrawing moiety, polarizing the hydrazide bond and enhancing electrophilic character at the carbonyl carbon .
Q. How do structural modifications (e.g., substituent variation on the benzoyl group) affect the bioactivity of this compound derivatives?
- Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., -NO2, -F) enhance antimicrobial activity by increasing membrane permeability .
- Bulkier substituents (e.g., butoxy vs. methoxy) may reduce solubility but improve target binding via hydrophobic interactions .
- Experimental Validation : Test derivatives against bacterial/fungal strains using MIC assays, correlating activity with LogP and Hammett constants .
Data Contradictions and Resolution
- Yield Variability : reports 36% yield for a similar hydrazide, while achieves 84% for a benzamide derivative. This discrepancy may arise from differences in acyl chloride reactivity or purification methods. Systematic optimization of reaction time and base strength is recommended .
- Hydrogen Bonding Patterns : Some studies highlight N-H···O interactions (), while others emphasize O-H···N (). These variations likely stem from crystallographic solvent effects (e.g., methanol solvation) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
